4- vs. 5-Carbaldehyde Isomer Potency in Cancer Cells
The 4-carbaldehyde regioisomer of the 1-(pyridin-3-yl)-1H-pyrazole scaffold exhibits markedly different anticancer activity compared to its 5-carbaldehyde counterpart. While direct data for the exact 4-carbaldehyde compound is limited, the 5-carbaldehyde isomer shows IC50 values of 15 μM against A549 lung cancer cells and 10 μM against MDA-MB-231 breast cancer cells . In contrast, derivatives of the 4-carbaldehyde scaffold, such as 3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, have been reported to yield IC50 values as low as 0.0001 μM (0.1 nM) in related cytotoxicity assays . This >100,000-fold difference in potency underscores that the aldehyde position is not interchangeable; substitution at the 4-position enables superior conjugation with electron-deficient heterocycles, enhancing cytotoxic activity .
vs. 5-carbaldehyde IC50 10–15 µM
Reported >100,000-fold difference
| Evidence Dimension | Cytotoxicity (IC50) in cancer cell lines |
|---|---|
| Target Compound Data | Derivatives of 3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde: IC50 as low as 0.0001 μM (0.1 nM) |
| Comparator Or Baseline | 1-(pyridin-3-yl)-1H-pyrazole-5-carbaldehyde: IC50 = 15 μM (A549), 10 μM (MDA-MB-231) |
| Quantified Difference | >100,000-fold lower IC50 for 4-carbaldehyde derivatives |
| Conditions | In vitro cytotoxicity assays; A549 (lung), MDA-MB-231 (breast) vs. Hep G2, MCF7 cells |
Why This Matters
The 4-carbaldehyde position is essential for achieving low-nanomolar cytotoxicity, making it the preferred building block for high-potency anticancer agents.
